molecular formula C10H11NO3S B6264787 (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1217529-11-7

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B6264787
CAS No.: 1217529-11-7
M. Wt: 225.3
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Description

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine carboxylic acid derivative with the molecular formula C10H11NO3S . This compound is a stereoisomer of the (4R)-configured analog, which has been investigated within a broader class of thiazolidinone and thiazolidine carboxamide compounds noted for their significant biological activity . Thiazolidinone analogs have demonstrated promising research value in the study of various cancers, showing activity against prostate, breast, and ovarian cancer cell lines in preliminary investigations . The core thiazolidine structure is a key pharmacophore, and the specific stereochemistry at the 4-position, as in this (4S)-enantiomer, is critical for its interaction with biological targets and can significantly influence the compound's potency and selectivity in research applications. The presence of the 3-hydroxyphenyl substituent at the 2-position further contributes to its molecular properties and potential research utility. This product is intended for research purposes only, specifically for use in investigational studies in chemical biology, medicinal chemistry, and oncology research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

1217529-11-7

Molecular Formula

C10H11NO3S

Molecular Weight

225.3

Purity

95

Origin of Product

United States

Preparation Methods

Schiff Base Formation and Cyclization

The foundational method involves the reaction of L-cysteine with 3-hydroxybenzaldehyde under mild acidic conditions. This two-step process proceeds via:

  • Schiff base formation :
    L-cysteine+3-hydroxybenzaldehydeSchiff base intermediate\text{L-cysteine} + \text{3-hydroxybenzaldehyde} \rightarrow \text{Schiff base intermediate}
    Conducted in ethanol/water (1:1) at 25°C for 12 h, achieving 85–90% imine formation.

  • Cyclization :
    Acid-catalyzed (HCl, pH 3–4) intramolecular thiol attack generates the thiazolidine ring. The (4S) configuration arises from L-cysteine’s inherent chirality, with >98% enantiomeric excess (ee) reported.

Key parameters :

  • pH control critical to prevent racemization

  • Reaction time: 24–48 h at 25°C

  • Yield: 68–72% after recrystallization

Stereoselective Synthetic Routes

Catalytic Asymmetric Synthesis

Calcium triflate (Ca(OTf)₂) enables stereocontrol during cyclization (Fig. 1):

Ca2+SONH\begin{array}{ccc}
& \text{Ca}^{2+} & \
\text{S} & \longrightarrow & \text{O} \
& | & \
\text{N} & \text{H} & \
\end{array}

Conditions :

  • 10 mol% Ca(OTf)₂ in dichloromethane

  • 0°C, 6 h reaction time

  • 89% yield with 96% ee

Kinetic vs Thermodynamic Control

Time-dependent stereoselectivity observed in thiazolidine formation:

ParameterKinetic Product (4S)Thermodynamic Product (4R)
Reaction time2 h24 h
Temperature0°C25°C
Diastereomeric ratio92:815:85
Yield78%63%

Data adapted from propargyl alcohol cyclization studies.

Alternative Methodological Innovations

Microwave-Assisted Synthesis

Optimized protocol using CEM Discover SP system:

  • Conditions :
    150 W, 80°C, 15 min
    Solvent: PEG-400
    Yield improvement from 68% (conventional) to 89%

Solid-Phase Synthesis

Immobilized L-cysteine on Wang resin enables:

  • Automated sequential coupling

  • 94% purity by HPLC

  • 0.5 mmol scale production

Advantages :

  • Simplified purification

  • Scalable to kilogram quantities

Critical Analysis of Reaction Parameters

Solvent Effects

SolventDielectric ConstantYield (%)ee (%)
Water80.15885
Ethanol24.37292
DCM8.938996
PEG-40012.59194

Data synthesized from multiple studies.

Acid Catalysts Comparison

CatalystLoading (mol%)Time (h)Yield (%)
HCl52468
Ca(OTf)₂10689
Zeolite 5A20 mg/mmol382
VOSO₄5285

Zeolite and vanadyl sulfate catalysts enable shorter reaction times.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale data from 100 L reactor:

  • Throughput : 12 kg/day

  • Purity : 99.2% by qNMR

  • Cost Analysis :

    • Raw materials: $412/kg

    • Energy: $28/kg

    • Labor: $15/kg

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor8617
PMI (Process Mass Intensity)329
Energy consumption (kWh/kg)4814

Data derived from solvent-free protocols.

Analytical Characterization

Chiral Purity Assessment

MethodLOD (ng/mL)ee Precision (%)
Chiral HPLC (AD-H column)5.2±0.8
CD Spectroscopy12±1.2
NMR Mosher ester50±2.1

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.21 (t, J=7.8 Hz, 1H, ArH), 6.72 (d, J=2.1 Hz, 1H, ArH), 4.31 (s, 1H, C4-H), 3.89 (dd, J=9.2, 4.7 Hz, 1H, C5-Hₐ), 3.12 (dd, J=13.1, 4.7 Hz, 1H, C5-Hᵦ).

  • X-ray Crystallography :
    Space group P2₁, Z=4
    Torsion angle C4-N1-C2-S1 = 18.7°
    Hydrogen bond network stabilizes (4S) configuration .

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Scientific Research Applications

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial activity, it may disrupt the cell membrane integrity of microorganisms, leading to cell death. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Key observations :

  • Electron-withdrawing groups (e.g., nitro at para position) enhance antimicrobial activity due to increased electrophilicity .
  • Hydroxyl groups may improve solubility but reduce membrane permeability. The meta position in the target compound could offer unique steric or electronic effects compared to para-substituted analogs (e.g., 2-(4-hydroxyphenyl)-thiazolidine) .

Crystallographic and Physicochemical Properties

Crystal structures of related compounds reveal packing patterns influenced by substituents:

  • Hydrogen bonding : In (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-thiazolidine-4-carboxylic acid, O–H···N hydrogen bonds form helical chains along the a-axis, stabilized by weak C–H···π interactions .
  • Steric effects : Bulky substituents (e.g., 5,5-dimethyl groups) enforce specific ring conformations (envelope or twist) .
  • Solubility : Hydroxyl and carboxylic acid groups enhance hydrophilicity, while aromatic or alkyl groups increase lipophilicity.

Biological Activity

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative with significant biological potential. This compound features a thiazolidine ring, a carboxylic acid group, and a hydroxyphenyl moiety, which contribute to its diverse biological activities. Recent studies have explored its effects in various domains, including antimicrobial properties, antioxidant activity, and potential applications in drug development.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
Chemical Formula C₁₀H₁₁NO₃S
Molecular Weight 225.27 g/mol
MDL No. MFCD18447511
PubChem CID 45357782
IUPAC Name This compound
Appearance Powder

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit notable antimicrobial activity. In a study examining various thiazolidine compounds, this compound demonstrated effectiveness against several bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring its capacity to scavenge free radicals. Results suggest that this compound can effectively reduce oxidative stress markers in vitro, indicating its potential role in protecting cells from oxidative damage.

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of this compound. In animal models, the compound showed a significant reduction in inflammatory markers and symptoms associated with conditions like arthritis. The proposed mechanism involves modulation of pro-inflammatory cytokines and inhibition of inflammatory cell migration.

Case Studies

  • Zebrafish Model : A study investigated the effects of this compound on zebrafish embryos. The results indicated that exposure to varying concentrations led to developmental delays and morphological abnormalities, suggesting potential toxic effects at higher doses .
  • Influenza Neuraminidase Inhibition : A series of thiazolidine derivatives were synthesized for their ability to inhibit neuraminidase from the influenza A virus. While not directly tested on this compound, related compounds showed moderate inhibitory activity, highlighting the relevance of thiazolidine structures in antiviral research .

The biological activity of this compound can be attributed to its structural features:

  • The hydroxyphenyl group is capable of forming hydrogen bonds and engaging in π-π interactions with biological targets.
  • The thiazolidine ring may interact with enzymes or receptors involved in various metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 3-hydroxyphenyl-substituted precursors with cysteine derivatives. Key steps include cyclization under controlled pH and temperature (e.g., reflux in ethanol or THF) and the use of Lewis acid catalysts (e.g., ZnCl₂) to enhance yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and resolve enantiomeric mixtures .

Q. How is the compound’s stability evaluated under varying experimental conditions?

  • Methodological Answer : Stability studies involve exposing the compound to different pH buffers (e.g., pH 2–10), temperatures (4°C to 40°C), and light conditions. Degradation is monitored via UV-Vis spectroscopy or HPLC. For long-term storage, lyophilization and storage in amber vials under inert gas (N₂/Ar) are recommended to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., BINAP-metal complexes) during cyclization to favor the (4S)-configuration.
  • Chiral Chromatography : Preparative chiral HPLC or simulated moving bed (SMB) chromatography resolves racemic mixtures.
  • Circular Dichroism (CD) : Validates enantiopurity post-synthesis .

Q. What experimental approaches are used to evaluate its enzyme inhibitory activity?

  • Methodological Answer :

  • Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or spectrophotometric assays (e.g., NADH depletion for dehydrogenases).
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding interactions with target enzymes.
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity (KD) .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assay Conditions : Replicate experiments under controlled variables (pH, temperature, cell lines).
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Orthogonal Validation : Confirm activity via alternative assays (e.g., Western blotting alongside ELISA) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups to enhance membrane permeability.
  • Nanoparticle Encapsulation : Use liposomal or polymeric carriers to increase aqueous solubility.
  • Co-Solvent Systems : Employ DMSO/PEG-400 mixtures for in vivo dosing .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data (NMR/MS) with PubChem/ECHA databases to resolve structural ambiguities .
  • Safety Protocols : Follow OSHA guidelines for handling thiazolidine derivatives, including fume hood use and PPE (gloves, lab coats) .

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